NHC-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

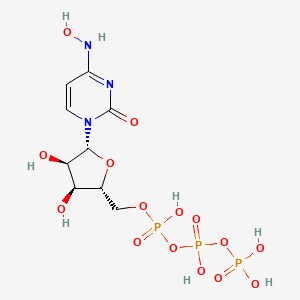

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIQIYMICUFERK-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188521 | |

| Record name | N4-Hydroxycytidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-27-8 | |

| Record name | N4-Hydroxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Hydroxycytidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Gambit: A Technical Guide to the Mechanism of Action of NHC-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NHC-triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir, represents a significant advancement in antiviral therapeutics. Its mechanism of action is centered on the concept of "lethal mutagenesis" or "viral error catastrophe."[1] This document provides a comprehensive technical overview of the molecular processes by which NHC-TP inhibits viral replication. It details the intracellular conversion of molnupiravir to NHC-TP, its competitive interaction with viral RNA-dependent RNA polymerase (RdRp), and its subsequent incorporation into the nascent viral RNA chain. This incorporation is the critical step that leads to the accumulation of mutations in the viral genome, ultimately rendering the virus non-viable. This guide synthesizes key quantitative data, outlines detailed experimental protocols for studying this mechanism, and provides visual representations of the critical pathways and workflows.

Intracellular Activation and Signaling Pathway

Molnupiravir is a prodrug of the ribonucleoside analog β-d-N4-hydroxycytidine (NHC).[2][3] Following oral administration, molnupiravir is rapidly hydrolyzed to NHC, which is then taken up by host cells.[2][3] Within the cell, NHC undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active this compound (NHC-TP).[2][3][4]

Mechanism of Action at the Molecular Level

The antiviral activity of NHC-TP is a direct consequence of its interaction with the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.

Competitive Inhibition and Incorporation

NHC-TP acts as a competitive substrate for the viral RdRp, mimicking the natural pyrimidine nucleoside triphosphates, cytidine triphosphate (CTP) and uridine triphosphate (UTP).[2][3] This competition leads to the incorporation of NHC-monophosphate (NHC-MP) into the growing viral RNA strand.

Tautomerism and Ambiguous Base Pairing

The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms. The hydroxylamine form can base-pair with guanine (G), thus acting as a cytidine (C) analog. Conversely, the oxime form can base-pair with adenine (A), mimicking uridine (U). This tautomerism allows NHC-MP, once incorporated into the viral RNA, to act as a template for the incorporation of either G or A during subsequent rounds of replication.

This ambiguous base-pairing introduces mutations into the viral genome. For example, if NHC-MP is incorporated opposite a G in the template strand, in the next round of replication where the newly synthesized strand serves as a template, the RdRp may read the NHC-MP as a U and incorporate an A. This results in a G-to-A transition mutation. Similarly, if NHC-MP is incorporated opposite an A, it can lead to a C-to-U transition in the subsequent replication cycle.

Quantitative Data

The efficacy of NHC-TP is supported by quantitative data from various in vitro and cell-based assays.

Table 1: In Vitro Antiviral Activity of NHC

| Virus | Cell Line | EC50 (µM) | Reference |

| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [5] |

| MERS-CoV | Vero | 0.56 | [5] |

| SARS-CoV-2 | Vero E6 | ~1 | [6] |

| Influenza A (H1N1) | MDCK | 0.2 | [6] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.02 | [6] |

Table 2: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RdRp

| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) |

| CTP | 30 |

| UTP | 171 |

| ATP | 424 |

| GTP | 12,841 |

Selectivity is defined as the ratio of the incorporation efficiency of the natural nucleotide to that of NHC-TP.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of NHC-TP.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This assay directly measures the incorporation of NHC-TP into a nascent RNA strand by purified viral RdRp.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant viral RdRp, a synthetic RNA template-primer duplex, and a buffer containing MgCl₂ and other necessary salts.

-

Initiation of Reaction: The reaction is initiated by the addition of a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP), and varying concentrations of NHC-TP.

-

Incubation: The reaction is incubated at the optimal temperature for the specific viral RdRp (e.g., 30-37°C) for a defined period.

-

Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.

-

Product Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager. The intensity of the bands corresponding to the full-length product and any prematurely terminated products are measured to determine the efficiency of NHC-TP incorporation.

Antiviral Activity (EC50) Determination in Cell Culture

This assay determines the concentration of a compound that inhibits viral replication by 50% in a cell-based system.

Methodology:

-

Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Dilution: A serial dilution of the test compound (e.g., NHC) is prepared in cell culture medium.

-

Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following a brief adsorption period, the virus-containing medium is removed, and the cells are treated with the various concentrations of the test compound.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

qRT-PCR: To quantify viral RNA levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure viral antigen levels.

-

Reporter Virus Expression: Measuring the expression of a reporter gene (e.g., luciferase, GFP) engineered into the viral genome.

-

-

Data Analysis: The data is plotted as the percentage of viral inhibition versus the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.

Viral RNA Mutagenesis Assay

This assay is designed to directly measure the increase in mutation frequency in the viral genome following treatment with a mutagenic agent like NHC.

Methodology:

-

Viral Passage in the Presence of NHC: The virus is passaged multiple times in cell culture in the presence of a sub-lethal concentration of NHC. A control group is passaged in the absence of the compound.

-

Viral RNA Extraction: After several passages, viral RNA is extracted from the culture supernatant.

-

Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed into cDNA, and specific regions of the viral genome are amplified by PCR using high-fidelity DNA polymerase.

-

Next-Generation Sequencing (NGS): The amplified DNA is subjected to deep sequencing to identify and quantify the frequency of mutations.

-

Data Analysis: The mutation frequency and spectrum (the types of nucleotide changes) in the NHC-treated virus population are compared to the control population. An increase in specific types of transitions (e.g., G-to-A and C-to-U) is indicative of the mutagenic activity of NHC.

Conclusion

This compound employs a sophisticated mechanism of "lethal mutagenesis" to exert its potent antiviral activity. By acting as a fraudulent substrate for the viral RdRp, it becomes incorporated into the viral genome and, through its unique tautomeric properties, introduces a high mutational burden that ultimately leads to the collapse of the viral population. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating this important antiviral agent. This knowledge is critical for the ongoing development of novel antiviral strategies and for optimizing the clinical application of molnupiravir and other nucleoside analogs.

References

- 1. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Trojan Nucleotide: A Technical Guide to NHC-Triphosphate's Induction of Viral RNA Polymerase Errors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel RNA viruses necessitates the development of broad-spectrum antiviral therapeutics. One of the most promising strategies in this endeavor is the induction of "error catastrophe" in the viral replication cycle. This technical guide provides an in-depth exploration of N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir, and its pivotal role in introducing errors into the viral genome through its interaction with viral RNA-dependent RNA polymerase (RdRp). We will delve into the molecular mechanisms, quantitative kinetics, and experimental methodologies that underpin this potent antiviral strategy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat viral diseases.

Introduction

RNA viruses, a group that includes influenza viruses, coronaviruses, and Ebola virus, are characterized by their high mutation rates, which allow for rapid evolution and adaptation.[1] This inherent genetic instability is primarily driven by the low fidelity of their RNA-dependent RNA polymerases (RdRps).[1] The concept of "lethal mutagenesis" or "error catastrophe" posits that a further, drug-induced increase in the viral mutation rate beyond a critical threshold can lead to the accumulation of deleterious mutations, ultimately resulting in a non-viable viral population.[2]

Molnupiravir (formerly EIDD-2801), an orally bioavailable prodrug, has emerged as a key therapeutic agent that leverages this mechanism.[3] Following administration, molnupiravir is metabolized to its active form, NHC-TP, a ribonucleoside analog that is incorporated into the nascent viral RNA by the RdRp.[3][4] This incorporation is the first step in a cascade of events that leads to widespread mutations in the viral genome.

This guide will provide a detailed technical overview of the core processes involved in NHC-TP-mediated viral mutagenesis, from its initial formation to its ultimate impact on viral replication.

The Molecular Mechanism of NHC-TP Action

The antiviral activity of NHC-TP is a multi-step process that begins with its metabolic activation and culminates in the corruption of the viral genetic code.

Metabolic Activation Pathway

Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2] In vivo, it undergoes rapid hydrolysis to NHC, which is then taken up by host cells and phosphorylated by cellular kinases to its active triphosphate form, NHC-TP.[2][5] This metabolic conversion is essential for its antiviral activity, as the triphosphate form is the substrate recognized by the viral RdRp.

Competitive Inhibition and Incorporation by Viral RdRp

NHC-TP acts as a competitive substrate for the viral RdRp, primarily competing with cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP) for incorporation into the nascent RNA strand.[3][6] Once incorporated, it exists as NHC-monophosphate (NHC-MP) within the RNA chain.[3]

Tautomerism and Ambiguous Base Pairing: The Root of Mutagenesis

The key to NHC-TP's mutagenic effect lies in its ability to exist in two tautomeric forms: an amino form that mimics cytidine and an imino form that mimics uridine.[3][4] This dual identity allows the incorporated NHC-MP to pair with either guanine (G) or adenine (A) during subsequent rounds of RNA replication.[4]

This ambiguous base-pairing leads to the introduction of transition mutations (G-to-A and C-to-U) throughout the viral genome.[3][6] The accumulation of these mutations ultimately leads to the production of non-functional viral proteins and progeny virions, a state known as error catastrophe.[3]

Quantitative Analysis of NHC-TP Incorporation

The efficiency of NHC-TP incorporation by viral RdRp and its ability to compete with natural nucleotides are critical parameters for its antiviral efficacy. These are often quantified through kinetic studies.

Selectivity of Viral RdRp

The selectivity of a viral polymerase for its natural substrate over a nucleotide analog is a key determinant of the analog's potency. For the SARS-CoV-2 RdRp, the selectivity for natural ribonucleoside triphosphates (NTPs) over NHC-TP has been determined.[3][6]

| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) | Reference |

| CTP | 30 | [3][6] |

| UTP | 171 | [3][6] |

| ATP | 424 | [3][6] |

| GTP | 12,841 | [3][6] |

These data indicate that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.[3][6]

Kinetic Parameters of Incorporation

Pre-steady-state kinetic analysis allows for the determination of the elementary rate constants for nucleotide binding (Kd) and incorporation (kpol). While specific values for NHC-TP with viral RdRps are not extensively reported in the provided search results, the general methodology for their determination is well-established.[7][8] These parameters are crucial for a detailed understanding of the efficiency of NHC-TP as a substrate.

| Parameter | Description |

| Kd | The equilibrium dissociation constant for nucleotide binding to the polymerase-RNA complex. A lower Kd indicates tighter binding. |

| kpol | The maximal rate of nucleotide incorporation (phosphoryl transfer). A higher kpol indicates faster incorporation. |

| kpol/Kd | The specificity constant, representing the efficiency of incorporation at low nucleotide concentrations. |

Experimental Protocols

The study of NHC-TP's effect on viral RdRp relies on a variety of in vitro biochemical assays. The following are detailed methodologies for key experiments.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This assay is fundamental for measuring the activity of the viral polymerase and its inhibition by nucleotide analogs.

Objective: To measure the incorporation of nucleotides into a nascent RNA strand by a purified viral RdRp complex.

Materials:

-

Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

-

RNA template and primer (often with a fluorescent label for non-radioactive detection)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 10 mM MgCl₂)

-

Natural NTPs (ATP, GTP, CTP, UTP)

-

NHC-TP

-

Quenching solution (e.g., 50 mM EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex, the annealed RNA primer-template duplex, and the reaction buffer.

-

Initiation: Initiate the reaction by adding a mixture of NTPs and, if applicable, NHC-TP at desired concentrations.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

-

Detection: Visualize the RNA products using a gel imaging system. The amount of extended primer corresponds to the polymerase activity.

Primer Extension Assay for Measuring Polymerase Fidelity

This assay is used to determine the frequency of misincorporation events by the polymerase in the presence of a nucleotide analog.

Objective: To quantify the rate of correct versus incorrect nucleotide incorporation by the RdRp.

Materials:

-

Same as the in vitro RdRp assay, with specific RNA templates designed to test for particular misincorporation events.

-

Radiolabeled NTPs (e.g., [α-³²P]GTP) can be used for sensitive detection, or a non-radioactive method with fluorescently labeled primers can be employed.[2][9]

Procedure:

-

Reaction Setup: Set up parallel reactions as described in the RdRp assay. One set of reactions will contain the correct, cognate NTP for the template, while the other will contain the incorrect, non-cognate NTP or NHC-TP.

-

Kinetic Measurements:

-

Single-Turnover Conditions: To measure the rate of a single incorporation event, the concentration of the polymerase-RNA complex is kept higher than the concentration of the limiting NTP.

-

Pre-Steady-State Kinetics: Rapid quench-flow instruments are used to measure the kinetics of incorporation on a millisecond timescale, allowing for the determination of kpol and Kd.[8][10]

-

-

Analysis: The amount of product formed over time is quantified. The fidelity of the polymerase is calculated as the ratio of the incorporation efficiency (kpol/Kd) of the correct nucleotide to that of the incorrect nucleotide or nucleotide analog.

Conclusion

This compound represents a powerful tool in the fight against RNA viruses. Its mechanism of action, centered on the induction of error catastrophe through ambiguous base pairing, is a testament to the potential of targeting the inherent vulnerabilities of viral replication. A thorough understanding of its metabolic activation, its interaction with the viral RdRp at a quantitative level, and the experimental methodologies to study these processes is crucial for the development of next-generation antiviral therapies. This guide has provided a comprehensive overview of these core aspects, aiming to equip researchers and drug developers with the foundational knowledge necessary to advance this promising field of antiviral research.

References

- 1. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Primer Extension Reactions for the PCR- based α- complementation Assay [bio-protocol.org]

- 6. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of a Viral Foe: A Technical Guide to the Synthesis of NHC-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antiviral agent Molnupiravir has emerged as a critical tool in the fight against RNA viruses, including SARS-CoV-2. Its efficacy lies in its ability to be metabolized within host cells into its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP). This active metabolite is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and ultimately, viral error catastrophe. Understanding the intracellular synthesis pathway of NHC-TP is paramount for optimizing its therapeutic efficacy and for the development of next-generation nucleoside analogs. This technical guide provides an in-depth exploration of the core enzymatic steps involved in the intracellular phosphorylation of NHC, presenting available quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the key processes.

The Three-Step Phosphorylation Cascade of NHC

The intracellular conversion of NHC to its active triphosphate form is a sequential three-step phosphorylation process, each step catalyzed by a distinct host cell kinase. This cascade ensures the efficient production of the active antiviral agent at the site of viral replication.

Step 1: NHC to NHC-Monophosphate (NHC-MP)

The initial and rate-limiting step in the activation of NHC is its phosphorylation to NHC-monophosphate (NHC-MP). This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) . dCK is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. Its broad substrate specificity allows it to efficiently recognize and phosphorylate NHC.

Step 2: NHC-MP to NHC-Diphosphate (NHC-DP)

Once formed, NHC-MP is further phosphorylated to NHC-diphosphate (NHC-DP). This second phosphorylation step is predominantly carried out by UMP-CMP kinase (CMPK1) . CMPK1 is another crucial enzyme in pyrimidine metabolism, responsible for the phosphorylation of UMP, CMP, and dCMP. Its activity is essential for maintaining the cellular pool of nucleoside diphosphates required for various metabolic processes.

Step 3: NHC-DP to NHC-Triphosphate (NHC-TP)

The final step in the synthesis of the active antiviral agent is the conversion of NHC-DP to this compound (NHC-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) . NDPKs are a family of ubiquitously expressed enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate, thereby playing a central role in maintaining the cellular balance of nucleoside triphosphates.

Quantitative Data on NHC Phosphorylation

While specific kinetic parameters (Km, Vmax, kcat) for the interaction of NHC and its phosphorylated metabolites with the respective human kinases are not extensively reported in publicly available literature, pharmacokinetic studies of Molnupiravir provide valuable insights into the intracellular concentrations of NHC and its active triphosphate form.

| Parameter | Value | Cell Type/Matrix | Condition | Reference |

| NHC (from Molnupiravir) | ||||

| Peak Plasma Concentration (Cmax) | 2600 ng/mL | Human Plasma | 800 mg oral dose | [1] |

| Time to Peak Concentration (Tmax) | 1.5 h | Human Plasma | 800 mg oral dose | [1] |

| Area Under the Curve (AUC) | 8810 h*ng/mL | Human Plasma | 800 mg oral dose | [1] |

| This compound (NHC-TP) | ||||

| Intracellular Half-life | ~3.0 h | Huh-7 cells | In vitro | [2] |

| Peak Intracellular Concentration | 732.7 ± 2.9 pmol/10^6 cells | HepG2 cells | 20 µM NHC, 6h incubation | [3] |

| Peak Intracellular Concentration | 158.4 ± 14.5 pmol/10^6 cells | CEM cells | 10 µM NHC, 1h incubation | [3] |

| Peak Intracellular Concentration | 819.5 ± 16.8 pmol/10^6 cells | PC-3 cells | 10 µM NHC, 6h incubation | [3] |

| Intracellular Concentration | 71.12 pM after 8 hours | HCV replicon cells | 10 µM 3H-labeled NHC | [4][5][6] |

Experimental Protocols

General Considerations for In Vitro Kinase Assays

-

Enzyme Source: Recombinant human deoxycytidine kinase (dCK), UMP-CMP kinase (CMPK1), and a representative nucleoside diphosphate kinase (e.g., NME1/NDPK-A) should be used for in vitro assays. These can be expressed and purified from E. coli or purchased from commercial vendors.

-

Substrates: NHC can be obtained from commercial suppliers. NHC-monophosphate and NHC-diphosphate may need to be chemically or enzymatically synthesized and purified.

-

Detection Method: The phosphorylation of NHC and its metabolites can be monitored using various methods, including:

-

Radiolabeling: Using [γ-³²P]ATP as the phosphate donor and separating the radiolabeled products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

LC-MS/MS: A highly sensitive and specific method for the separation and quantification of the parent nucleoside and its phosphorylated metabolites.

-

Coupled Enzyme Assays: Where the production of ADP is coupled to a detectable reaction, such as the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.

-

Protocol 1: In Vitro Phosphorylation of NHC by Deoxycytidine Kinase (dCK)

Objective: To determine the kinetic parameters of dCK for the phosphorylation of NHC to NHC-MP.

Materials:

-

Recombinant human dCK

-

β-D-N4-hydroxycytidine (NHC)

-

ATP

-

[γ-³²P]ATP (for radiolabeling assay)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

TLC plates (e.g., PEI-cellulose)

-

Phosphorimager or scintillation counter

-

LC-MS/MS system (for non-radioactive assay)

Procedure (Radiolabeling Method):

-

Prepare a reaction mixture containing kinase reaction buffer, a fixed concentration of ATP spiked with [γ-³²P]ATP, and varying concentrations of NHC.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant dCK.

-

Incubate at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold EDTA solution or by spotting an aliquot of the reaction mixture directly onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 1 M LiCl) to separate NHC from NHC-MP.

-

Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.

-

Quantify the amount of NHC-MP formed at each time point and NHC concentration.

-

Calculate the initial reaction velocities and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Procedure (LC-MS/MS Method):

-

Follow steps 1-4 as in the radiolabeling method, but without [γ-³²P]ATP.

-

Stop the reaction by adding ice-cold methanol to precipitate the enzyme.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of NHC-MP formed.

-

Calculate kinetic parameters as described above.

Protocol 2: In Vitro Phosphorylation of NHC-MP by UMP-CMP Kinase (CMPK1)

Objective: To determine the kinetic parameters of CMPK1 for the phosphorylation of NHC-MP to NHC-DP.

Materials:

-

Recombinant human CMPK1

-

NHC-monophosphate (NHC-MP)

-

ATP

-

Kinase reaction buffer

-

Detection system (as described in Protocol 1)

Procedure:

The procedure is analogous to Protocol 1, with the following modifications:

-

Use NHC-MP as the substrate instead of NHC.

-

Use recombinant CMPK1 as the enzyme.

-

The TLC or LC-MS/MS method should be optimized to separate and quantify NHC-MP and NHC-DP.

Protocol 3: In Vitro Phosphorylation of NHC-DP by Nucleoside Diphosphate Kinase (NDPK)

Objective: To determine the kinetic parameters of NDPK for the phosphorylation of NHC-DP to NHC-TP.

Materials:

-

Recombinant human NDPK (e.g., NME1)

-

NHC-diphosphate (NHC-DP)

-

ATP

-

Kinase reaction buffer

-

Detection system (as described in Protocol 1)

Procedure:

The procedure is analogous to Protocol 1, with the following modifications:

-

Use NHC-DP as the substrate.

-

Use recombinant NDPK as the enzyme.

-

The TLC or LC-MS/MS method should be optimized to separate and quantify NHC-DP and NHC-TP.

Signaling Pathways and Regulation

The efficiency of NHC phosphorylation can be influenced by the regulation of the involved kinases. Deoxycytidine kinase (dCK), as the rate-limiting enzyme, is a key regulatory node. Its activity is known to be modulated by various cellular signaling pathways, including:

-

JAK/MAPK Pathway: Inhibition of the JAK/MAPK pathway has been shown to increase dCK activity, suggesting a negative regulatory role.

-

ATM-dependent DNA Damage Response: In response to DNA damage, the ATM kinase can phosphorylate and activate dCK, potentially linking the cellular stress response to the activation of nucleoside analogs.

Further research is needed to fully elucidate the signaling networks that regulate CMPK1 and NDPKs in the context of NHC metabolism. Understanding these regulatory mechanisms could open new avenues for therapeutic interventions to enhance the intracellular activation of Molnupiravir.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the processes described, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The intracellular synthesis of this compound is a highly efficient, multi-step enzymatic process that is critical for the antiviral activity of Molnupiravir. A deeper understanding of the kinetics and regulation of the enzymes involved—dCK, CMPK1, and NDPKs—will be instrumental in the development of more potent and selective antiviral therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolic pathway and contribute to the ongoing efforts to combat viral diseases.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of Molnupiravir in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

NHC-Triphosphate as a Substrate for Viral RNA-Dependent RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in the replication and transcription of RNA viruses. Nucleoside analogs that act as substrates for RdRp and disrupt viral replication are a promising class of therapeutics. Among these, β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, has garnered significant attention. This technical guide provides an in-depth overview of NHC-TP as a substrate for viral RdRp, focusing on its mechanism of action, quantitative biochemical data, and detailed experimental protocols.

Mechanism of Action: Lethal Mutagenesis

NHC-TP functions as a competitive substrate for viral RdRp, being incorporated into the nascent viral RNA chain.[1][2] Unlike chain-terminating nucleoside analogs, the incorporation of NHC monophosphate (NHC-MP) does not immediately halt RNA synthesis.[3][4] Instead, its mechanism of action is primarily through "lethal mutagenesis" or "error catastrophe".[1][5][6]

The mutagenic effect stems from the tautomeric nature of the N4-hydroxycytidine base.[1][7] It can exist in two forms: a hydroxylamine form that mimics cytidine and base-pairs with guanine, and an oxime form that mimics uridine and base-pairs with adenosine.[1][7] When the RdRp uses the NHC-containing RNA as a template in the next round of replication, it can misincorporate either a guanosine or an adenosine opposite the NHC residue.[3][8] This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome, ultimately resulting in a non-viable viral population.[1][3][8]

dot

Caption: Intracellular activation of Molnupiravir and the mechanism of lethal mutagenesis by NHC-TP.

Quantitative Data: NHC-TP as an RdRp Substrate

The efficiency of NHC-TP incorporation and its ability to compete with natural nucleoside triphosphates (NTPs) have been quantified for several viral RdRps, most notably for SARS-CoV-2.

Table 1: Incorporation Efficiency and Selectivity of NHC-TP by SARS-CoV-2 RdRp

| Competing Natural Nucleotide | Selectivity (Efficiency of NTP / Efficiency of NHC-TP) | Reference |

| CTP | 30 | [3][9] |

| UTP | 171 | [3][9] |

| ATP | 424 | [3][9] |

| GTP | 12,841 | [3][9] |

These data indicate that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.[3]

Table 2: Antiviral Activity of NHC (the parent nucleoside of NHC-TP)

| Virus | Cell Type | EC50 (µM) | Reference |

| SARS-CoV-2 | Multiple | Sub- to low-micromolar | [1] |

| MERS-CoV | Multiple | Sub-micromolar | [3] |

| SARS-CoV | Multiple | Sub-micromolar | [3] |

Experimental Protocols

Expression and Purification of SARS-CoV-2 RdRp Complex

A common method for obtaining active SARS-CoV-2 RdRp involves the co-expression of the non-structural proteins nsp12 (the catalytic subunit), nsp7, and nsp8 (cofactors) in insect cells.

-

Construct Generation: Clone the genes for nsp12, nsp7, and nsp8 into an appropriate expression vector system for insect cells (e.g., baculovirus expression system).

-

Baculovirus Generation: Generate recombinant baculovirus by transfecting insect cells (e.g., Sf9) with the expression vector.

-

Protein Expression: Infect a larger culture of insect cells (e.g., Hi5) with the recombinant baculovirus and incubate to allow for protein expression.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to release the protein complex.

-

Affinity Chromatography: Purify the RdRp complex from the cell lysate using an affinity tag (e.g., His-tag) and a corresponding chromatography resin (e.g., Ni-NTA).

-

Size-Exclusion Chromatography: Further purify the complex and isolate the correctly assembled RdRp complex using size-exclusion chromatography.

In Vitro RdRp Single-Nucleotide Incorporation Assay

This assay is used to determine the kinetic parameters and selectivity of NHC-TP incorporation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified RdRp complex, a synthetic RNA primer/template duplex, and the nucleotide to be tested (either a natural NTP or NHC-TP). The primer is typically 5'-end labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye for detection.

-

Reaction Initiation: Initiate the reaction by adding the nucleotide.

-

Time-Course Sampling: Take aliquots of the reaction at various time points.

-

Reaction Quenching: Stop the reaction in each aliquot by adding a quenching buffer (e.g., containing EDTA).

-

Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the amount of extended primer to determine the rate of incorporation. The selectivity is calculated as the ratio of the incorporation efficiencies (Vmax/Km) of the natural nucleotide over NHC-TP.[3]

dot

Caption: Experimental workflow for the in vitro RdRp single-nucleotide incorporation assay.

Comparison with Other Nucleoside Analogs

NHC-TP's mechanism of lethal mutagenesis distinguishes it from other notable RdRp-inhibiting nucleoside analogs.

-

Remdesivir Triphosphate (RDV-TP): The active form of Remdesivir, RDV-TP, acts as a delayed chain terminator.[10] After its incorporation into the nascent RNA chain, the RdRp can add a few more nucleotides before RNA synthesis is stalled.[10][11] RDV-TP is an ATP analog and is incorporated more efficiently than ATP by the SARS-CoV-2 RdRp.[8][12]

-

Favipiravir Ribofuranosyl-5'-triphosphate (Favipiravir-RTP): The active form of Favipiravir, Favipiravir-RTP, is recognized as a purine analog and can be incorporated in place of either ATP or GTP.[13][14] Its mechanism is also thought to involve lethal mutagenesis, though it can also act as a chain terminator in some contexts.[15][16]

dot

Caption: Competitive binding of NHC-TP and natural NTPs to the RdRp active site.

Conclusion

NHC-TP represents a potent antiviral agent that functions as a substrate for viral RdRp, leading to error catastrophe and the inhibition of viral replication. Its primary mechanism of lethal mutagenesis, coupled with a high barrier to the development of viral resistance, makes it an important tool in the arsenal against RNA viruses.[1] The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into NHC-TP and the development of next-generation RdRp inhibitors.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Remdesivir triphosphate is a valid substrate to initiate synthesis of DNA primers by human PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics: Insights for developing potent drugs targeting SARS-CoV-2 and other viruses - PMC [pmc.ncbi.nlm.nih.gov]

The discovery of NHC-triphosphate as a potent antiviral agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of N4-hydroxycytidine triphosphate (NHC-TP) as a potent broad-spectrum antiviral agent. NHC-TP is the active phosphorylated intracellular metabolite of the prodrug molnupiravir.[1] This document details the mechanism of action, quantitative antiviral efficacy, and key experimental protocols relevant to the study of NHC-TP. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health.[2] The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. N4-hydroxycytidine (NHC), a ribonucleoside analog, and its active triphosphate form, NHC-TP, have demonstrated potent antiviral activity against a wide range of RNA viruses, including coronaviruses, influenza viruses, and alphaviruses.[3][4][5] NHC is the primary circulating metabolite of the orally bioavailable prodrug molnupiravir.[1][6] Once inside the cell, NHC is converted by host kinases into the pharmacologically active NHC-TP.[7][8]

Mechanism of Action: Lethal Mutagenesis

The primary antiviral mechanism of NHC-TP is "lethal mutagenesis" or "viral error catastrophe".[3][7][9] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral RNA genome.[1][7] Due to its ability to exist in two tautomeric forms, NHC-TP can be incorporated into the nascent RNA strand in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[10]

This ambiguous base-pairing property leads to an accumulation of mutations in the viral genome during replication.[3][7] When the mutated RNA is used as a template for subsequent rounds of replication, the errors are propagated, ultimately leading to the production of non-viable viral progeny and the extinction of the viral population.[3]

dot

Caption: Intracellular activation of molnupiravir and the mechanism of lethal mutagenesis.

Quantitative Antiviral Activity

The antiviral potency of NHC has been evaluated against a variety of RNA viruses in different cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters used to quantify a compound's antiviral activity and its safety window.

Table 1: In Vitro Antiviral Activity of N4-hydroxycytidine (NHC) against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 | [9] |

| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [11] |

| SARS-CoV-2 | Huh7 | 0.4 | >10 | >25 | [12] |

| MERS-CoV | Vero | 0.56 | >10 | >17.8 | [13] |

| MHV | DBT-9 | 0.17 | >200 | >1176 | [13] |

Table 2: In Vitro Antiviral Activity of N4-hydroxycytidine (NHC) against Other RNA Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| Influenza A (H1N1) | Vero | 0.8 | >10 | >12.5 | [2] |

| Influenza B | Vero | 3.4 | >100 | >29.4 | [14] |

| Dengue Virus (DENV-2) | imHC | 0.7 | >10 | >14.3 | [2] |

| Chikungunya Virus (CHIKV) | Vero | 0.4 | >10 | >25 | [2] |

| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | >10 | >2.17 | [2] |

| Zika Virus (ZIKV) | imHC | 0.5 | >10 | >20 | [2] |

Experimental Protocols

Viral Replication Assay (Plaque Reduction Assay)

This protocol describes a standard plaque reduction assay to determine the antiviral activity of NHC against SARS-CoV-2.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

SARS-CoV-2 viral stock

-

N4-hydroxycytidine (NHC)

-

Carboxymethyl cellulose (CMC) or agarose for overlay

-

Crystal violet or neutral red for staining

-

6-well or 24-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates to form a confluent monolayer overnight.[3]

-

Compound Dilution: Prepare serial dilutions of NHC in infection medium (e.g., DMEM with 2% FBS).

-

Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of SARS-CoV-2 (e.g., 50-100 plaque-forming units [PFU] per well) in the presence of varying concentrations of NHC or a vehicle control.[3]

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.[3]

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% CMC or 0.6% agarose in DMEM) containing the respective concentrations of NHC.[3][10]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.[3]

-

Staining and Plaque Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet or neutral red.[3][10] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each NHC concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for a typical viral plaque reduction assay.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a non-radioactive primer extension assay to evaluate the inhibitory activity of NHC-TP on viral RdRp.

Materials:

-

Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

-

RNA template-primer duplex

-

Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

This compound (NHC-TP)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Urea-PAGE gels

-

Gel imaging system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a defined concentration of the RNA template-primer, and the purified RdRp enzyme complex.

-

Inhibitor Addition: Add varying concentrations of NHC-TP or a control nucleotide analog to the reaction mixtures.

-

Initiation of Polymerization: Initiate the RNA polymerization reaction by adding a mixture of the four natural rNTPs.

-

Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period.

-

Quenching: Stop the reactions by adding a quenching buffer (e.g., containing EDTA and formamide).

-

Denaturing PAGE: Denature the RNA products and separate them by size using a high-resolution denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).

-

Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the RNA products using a gel imaging system. The intensity of the full-length product band will decrease with increasing concentrations of the inhibitor.

-

Data Analysis: Quantify the band intensities to determine the concentration of NHC-TP that inhibits the RdRp activity by 50% (IC50).

Intracellular this compound Quantification by LC-MS/MS

This protocol describes the quantification of intracellular NHC-TP levels in cells treated with NHC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

-

Cell culture (e.g., Huh-7, A549)

-

N4-hydroxycytidine (NHC)

-

Methanol (ice-cold)

-

LC-MS/MS system

-

Isotopically labeled internal standard (e.g., [13C5]-NHC-TP)

Procedure:

-

Cell Treatment: Treat cultured cells with a known concentration of NHC for a specified time.

-

Cell Lysis and Extraction: Wash the cells with ice-cold PBS and lyse them with ice-cold 70% methanol to precipitate proteins and extract the intracellular metabolites.[6]

-

Sample Preparation: Centrifuge the cell lysates to pellet the debris. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, adding the isotopically labeled internal standard.[6]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the analytes using a suitable column (e.g., a C18 column) and a gradient elution. Detect and quantify NHC-TP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[6]

-

Data Analysis: Generate a standard curve using known concentrations of NHC-TP. Calculate the intracellular concentration of NHC-TP in the cell samples based on the standard curve and normalize it to the cell number.

Synthesis of this compound

The chemical synthesis of NHC-TP is a multi-step process that typically starts from N4-hydroxycytidine. A general synthetic scheme involves the protection of the hydroxyl groups on the ribose ring, followed by phosphorylation at the 5' position and subsequent deprotection.

A common method for the 5'-triphosphorylation is the Yoshikawa-Ludwig procedure, which involves the reaction of the protected nucleoside with phosphoryl chloride (POCl3) in a trimethyl phosphate solvent, followed by reaction with pyrophosphate.

dot

Caption: Logical flow for the chemical synthesis of this compound.

Conclusion

This compound has emerged as a highly potent and broad-spectrum antiviral agent with a well-defined mechanism of action. Its ability to induce lethal mutagenesis in a wide range of RNA viruses makes it a valuable tool in the fight against viral diseases. This technical guide provides essential information for researchers and drug development professionals working with NHC-TP, including its quantitative antiviral activity and detailed experimental protocols. Further research and development of NHC-based antivirals hold significant promise for addressing current and future viral threats.

References

- 1. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Core Mechanism of NHC-Triphosphate-Induced Lethal Mutagenesis in Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which N-hydroxycytidine triphosphate (NHC-TP) induces lethal mutagenesis in RNA viruses. NHC-TP, the active form of the antiviral prodrug molnupiravir, acts as a fraudulent substrate for the viral RNA-dependent RNA polymerase (RdRp). Its unique tautomeric properties enable it to mimic both cytidine and uridine, leading to the introduction of widespread transition mutations throughout the viral genome. This accumulation of mutations ultimately results in "error catastrophe," a state where the viral population's genetic integrity is compromised, leading to the production of non-viable virions and the suppression of viral replication. This document details the molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying processes to offer a comprehensive resource for the scientific community.

Introduction: The Principle of Lethal Mutagenesis

RNA viruses, with their characteristically high mutation rates, exist as a heterogeneous population of related genomes, often referred to as a viral quasispecies.[1][2] This genetic diversity is a key factor in their adaptability and evolution. However, there is a theoretical limit to this mutation rate, known as the "error threshold."[3] Beyond this threshold, the accumulation of deleterious mutations becomes unsustainable, leading to a collapse in viral fitness and infectivity—a phenomenon termed "error catastrophe" or lethal mutagenesis.[1][3][4]

The antiviral agent molnupiravir leverages this principle.[5] It is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC), which, upon administration, is metabolized into its active triphosphate form, NHC-TP.[6][7] This guide will dissect the intricate mechanism by which NHC-TP drives RNA viruses beyond their error threshold.

The Molecular Pathway of NHC-Triphosphate Action

The antiviral activity of NHC-TP is a multi-step process that begins with its uptake into host cells and culminates in the catastrophic accumulation of mutations in the viral genome.

Intracellular Activation of the Prodrug

Molnupiravir, the 5′-isobutyrate prodrug of NHC, is orally bioavailable and rapidly hydrolyzed in the body to NHC, which is the primary circulating metabolite.[6][7] NHC is then taken up by host cells and undergoes phosphorylation by cellular kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active this compound (NHC-TP).[6][8]

Incorporation into Viral RNA by RdRp

NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6][7] The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[9] Unlike some nucleoside analogs that cause chain termination, the incorporation of NHC monophosphate does not halt RNA synthesis, allowing for the creation of full-length, but mutated, viral genomes.[6][10]

Tautomerism: The Engine of Mutagenesis

The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms: an amino form that mimics cytidine and an imino form that mimics uridine.[5][11] This dual identity allows NHC to form base pairs with both guanine (G) and adenine (A).

-

Amino Tautomer (Cytidine Mimic): In its hydroxylamine form, NHC preferentially base-pairs with guanine.[6]

-

Imino Tautomer (Uridine Mimic): In its oxime form, NHC can base-pair with adenine.[6]

This tautomeric ambiguity is the direct cause of the G-to-A and C-to-U transition mutations that are characteristic of molnupiravir's mechanism of action.[10][12]

References

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying defective and wild-type viruses from high-throughput RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying nucleotide variation in RNA virus populations by next-generation sequencing [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of NHC-Triphosphate in the Inhibition of SARS-CoV-2 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) prompted an urgent global search for effective antiviral therapeutics. Among the successful candidates is molnupiravir, an orally bioavailable prodrug.[1][2] Following administration, molnupiravir is rapidly converted to its active antiviral agent, β-D-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[2][3][4] This document provides a detailed technical overview of the mechanism by which NHC-TP inhibits SARS-CoV-2 replication, supported by quantitative data, experimental methodologies, and visual diagrams of the core processes.

Mechanism of Action: Viral Error Catastrophe

The primary antiviral action of NHC-TP is the induction of "viral error catastrophe" or lethal mutagenesis.[1][2][5] This process disrupts the integrity of the viral genome to a point where the resulting viral progeny are non-functional and replication ceases.

Metabolic Activation

Molnupiravir, an isopropylester prodrug, is designed for oral bioavailability. In the body, it undergoes rapid hydrolysis to NHC, the primary circulating metabolite.[2][6] NHC is taken up by host cells and is sequentially phosphorylated by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the pharmacologically active this compound (NHC-TP).[1][4]

Figure 1. Metabolic activation pathway of Molnupiravir to NHC-TP.

Incorporation into Viral RNA

NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme in the SARS-CoV-2 replication and transcription complex.[2][7] Due to its structural similarity to cytidine triphosphate (CTP) and uridine triphosphate (UTP), NHC-TP is mistakenly incorporated into the nascent viral RNA strand as NHC-MP.[2][8]

Tautomerism and Ambiguous Base Pairing

The key to the mutagenic effect of NHC lies in its ability to exist in two tautomeric forms.[2][7] One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenosine.[2][7][9] This ambiguous base-pairing ability is the root of the errors introduced during replication.

When the viral RdRp uses an RNA strand containing NHC-MP as a template, it can incorrectly incorporate either an adenosine or a guanosine opposite the NHC-MP residue.[6][8] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral genomes.[6][8] The accumulation of these mutations across the genome results in the production of non-viable virions, effectively halting the replication cycle.[1][2]

Figure 2. Mechanism of NHC-TP-induced lethal mutagenesis.

Quantitative Data Summary

The efficacy of NHC-TP has been quantified through a variety of in vitro, in vivo, and clinical studies.

Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2

| Cell Line | Virus Isolate/Variant | Metric | Value (µM) | Citation(s) |

| Vero E6 | USA-WA1/2020 | IC50 | 0.3 - 1.23 | [3][10][11] |

| Vero E6 | Omicron (BA.1, BA.2, etc.) | IC50 | 0.28 - 5.50 | [3] |

| Vero E6 | Alpha, Beta, Gamma, Delta | IC50 | Comparable to WA1 | [3] |

| Calu-3 | SARS-CoV-2 | IC50 | 0.08 | [10][11] |

| Huh7 | SARS-CoV-2 | EC50 | 0.4 | [10] |

| Cell-based RdRp Assay | SARS-CoV-2 | EC50 | 0.22 | [10][12] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Biochemical Data of NHC-TP against SARS-CoV-2 RdRp

| Parameter | Description | Value | Citation(s) |

| Selectivity (CTP vs NHC-TP) | Preference of RdRp for the natural nucleotide CTP over NHC-TP. | 30-fold | [8][13] |

| Selectivity (UTP vs NHC-TP) | Preference of RdRp for UTP over NHC-TP. | 171-fold | [8][13] |

| Selectivity (ATP vs NHC-TP) | Preference of RdRp for ATP over NHC-TP. | 424-fold | [8][13] |

| Selectivity (GTP vs NHC-TP) | Preference of RdRp for GTP over NHC-TP. | 12,841-fold | [8][13] |

These data indicate that NHC-TP primarily competes with CTP for incorporation by the viral RdRp.[8]

Table 3: In Vivo Efficacy of Molnupiravir in Animal Models

| Animal Model | Treatment Details | Outcome | Citation(s) |

| Ferret | Therapeutic/Prophylactic | Completely blocked SARS-CoV-2 transmission. | [14][15] |

| Humanized Mouse | Therapeutic/Prophylactic | Markedly reduced in vivo replication and pathogenesis. | [14] |

| Hamster | Treatment for B.1.1.7 or B.1.351 | Reduction in pulmonary viral load and disease severity. | [14] |

Table 4: Clinical Efficacy of Molnupiravir (800 mg twice daily for 5 days)

| Study/Endpoint | Molnupiravir Group | Placebo Group | p-value | Citation(s) |

| MOVe-OUT Trial | ||||

| Hospitalization or Death (Day 29) | 7.3% (28/385) | 14.1% (53/377) | 0.001 | [14] |

| Phase IIa Trial | ||||

| Detectable Virus (Day 3) | 1.9% (1/53) | 16.7% (9/54) | 0.02 | [14] |

| Detectable Virus (Day 5) | 0% (0/53) | 11.1% (6/54) | 0.03 | [14] |

Experimental Protocols

The data presented above were generated using established virological and biochemical assays.

Cell-Based Antiviral Assays

These assays are fundamental for determining the antiviral potency of a compound in a cellular context.

-

Objective: To measure the ability of NHC to inhibit SARS-CoV-2 replication in cultured cells.

-

Methodology (General):

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6, Calu-3) is seeded in multi-well plates.[3][11][16]

-

Infection: Cells are infected with a known multiplicity of infection (MOI) of SARS-CoV-2.[11]

-

Compound Treatment: Immediately after infection, cells are treated with serial dilutions of the test compound (NHC).

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.[11]

-

Quantification of Viral Replication/Inhibition:

-

Cytopathic Effect (CPE) Assay: The protective effect of the compound is assessed by visualizing the reduction in virus-induced cell death, often quantified using a cell viability dye like crystal violet.[3][17][18]

-

Plaque Reduction Assay: The supernatant is collected, and the number of infectious virus particles is quantified by their ability to form plaques (zones of cell death) on a fresh cell monolayer. The reduction in plaque-forming units (PFU) is calculated.[18]

-

qRT-PCR: Viral RNA is extracted from the cell supernatant, and the number of viral genome copies is quantified using quantitative reverse transcription PCR.[11]

-

Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase) is used. Viral replication is measured by the reporter signal intensity.[19]

-

-

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.

Figure 3. General workflow for a cell-based antiviral assay.

Biochemical RdRp Assays

These cell-free assays directly measure the effect of NHC-TP on the enzymatic activity of the SARS-CoV-2 RdRp.[20][21]

-

Objective: To determine the efficiency of NHC-TP incorporation by purified SARS-CoV-2 RdRp and its impact on RNA synthesis.[8][13]

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8), a synthetic RNA template-primer, and a mixture of natural nucleoside triphosphates (ATP, CTP, GTP, UTP).[13][20] One of the natural NTPs is often radiolabeled (e.g., [α-³²P]NTP) for detection.

-

Inhibitor Addition: NHC-TP is added to the reaction at varying concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 34°C) for a set time to allow for RNA synthesis.[22]

-

Product Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The synthesized RNA products (and their inhibition) are visualized and quantified by autoradiography or fluorescence.[13]

-

-

Data Analysis: The assay allows for the calculation of kinetic parameters, such as the efficiency of NHC-TP incorporation relative to its natural counterparts (selectivity).[8][13]

Conclusion

This compound, the active metabolite of the oral prodrug molnupiravir, effectively inhibits SARS-CoV-2 replication by acting as a fraudulent substrate for the viral RdRp.[2] Its incorporation into the viral RNA and subsequent ambiguous base-pairing during replication drive a process of lethal mutagenesis, leading to an accumulation of genomic errors that the virus cannot overcome.[1][3] This mechanism, which targets the highly conserved RdRp enzyme, is effective against numerous SARS-CoV-2 variants and presents a high barrier to the development of viral resistance.[3] The quantitative data from biochemical, cellular, and clinical studies robustly support this mechanism and establish NHC-TP as a critical agent in the therapeutic arsenal against COVID-19.

References

- 1. researchgate.net [researchgate.net]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies [mdpi.com]

- 10. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molnupiravir—A Novel Oral Anti-SARS-CoV-2 Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalbiodefense.com [globalbiodefense.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assays on SARS-CoV-2 (COVID-19) | Nawah Scientific [nawah-scientific.com]

- 19. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]

- 21. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. ebiohippo.com [ebiohippo.com]

The Broad-Spectrum Antiviral Activity of NHC-Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-hydroxycytidine (NHC)-triphosphate, the active form of the oral prodrug molnupiravir, is a ribonucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of NHC-triphosphate, its metabolic activation, and its efficacy against various viral pathogens. Detailed experimental protocols for key assays used to evaluate its antiviral properties are provided, along with a summary of quantitative data from preclinical studies. Visual diagrams of the key molecular pathways and experimental workflows are included to facilitate a comprehensive understanding of this important antiviral agent.

Introduction

The emergence of novel viral pathogens and the ongoing threat of endemic viruses with pandemic potential underscore the urgent need for broad-spectrum antiviral agents.[5][6] this compound has emerged as a significant therapeutic agent, particularly demonstrated by the clinical use of its prodrug, molnupiravir, for the treatment of COVID-19.[1][2][3] Its mechanism of action, centered on inducing "viral error catastrophe" or "lethal mutagenesis," provides a high barrier to the development of resistance.[1][7] This document serves as a technical resource for researchers engaged in the study and development of NHC-based antiviral therapies.

Mechanism of Action: Viral Error Catastrophe

The primary antiviral mechanism of this compound is the induction of an unsustainable number of mutations in the viral genome during replication.[1][8][9]

-

Cellular Uptake and Phosphorylation: The prodrug, molnupiravir (or NHC itself), is taken up by host cells.[1][2] Inside the cell, it undergoes enzymatic conversion to NHC-monophosphate, then to NHC-diphosphate, and finally to the active this compound form.[10][11][12]

-

Incorporation into Viral RNA: this compound mimics natural ribonucleoside triphosphates (CTP and UTP) and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][9][13]

-

Tautomerization and Mutagenesis: Once incorporated, the N4-hydroxycytidine base can exist in two tautomeric forms. One form pairs with guanine (mimicking cytosine), and the other pairs with adenine (mimicking uracil).[3][13] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral RNA.[1]

-

Lethal Mutagenesis: The accumulation of these mutations throughout the viral genome results in non-functional viral proteins and prevents the formation of viable progeny virions, a phenomenon known as "viral error catastrophe."[7][8]

Signaling Pathways and Metabolic Activation

The conversion of the prodrug to its active triphosphate form is a critical step in its antiviral activity.

References

- 1. researchgate.net [researchgate.net]

- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. iscrm.uw.edu [iscrm.uw.edu]

- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qPCR for viral load quantification [bio-protocol.org]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Virus quantification - Wikipedia [en.wikipedia.org]

- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

The Conversion of Prodrug Molnupiravir to its Active Form, NHC-Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its efficacy against various RNA viruses, including SARS-CoV-2, is dependent on its intracellular conversion to the active form, NHC-triphosphate (NHC-TP). This technical guide provides an in-depth overview of this critical activation process, detailing the metabolic pathway, enzymatic mediators, and key quantitative parameters. Furthermore, it offers detailed experimental protocols for the quantification of NHC and its phosphorylated metabolites and for studying its in vitro phosphorylation, serving as a valuable resource for researchers in the field of antiviral drug development.

Introduction

Molnupiravir (formerly EIDD-2801) is a 5'-isobutyrate ester prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC)[1]. Administered orally, it undergoes rapid and extensive metabolism to release NHC into systemic circulation[1][2]. The antiviral activity of molnupiravir is not exerted by the prodrug itself or by NHC, but by its triphosphate form, NHC-TP[1]. NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome through a mechanism known as "viral error catastrophe"[1]. Understanding the conversion of molnupiravir to NHC-TP is therefore fundamental to comprehending its mechanism of action, pharmacokinetics, and clinical efficacy.

The Metabolic Pathway: From Prodrug to Active Metabolite